DHFR Inhibition Potency: 3-Styryl-2,1-benzoxazole (338780-10-2) vs. Clinical DHFR Inhibitor Methotrexate in Murine Leukemia L1210 Enzyme Assay
The target compound 338780-10-2 was evaluated for inhibitory activity against dihydrofolate reductase (DHFR) from murine L1210 leukemia cells and registered in the ChEMBL database (CHEMBL668914) with an experimentally determined IC50 of 10,000 nM (10 μM) [1]. In contrast, methotrexate, a gold-standard clinical DHFR inhibitor used as a positive control in DHFR assays, typically exhibits IC50 values in the low nanomolar range (approximately 0.01–0.1 μM or 10–100 nM) against mammalian DHFR under comparable conditions [2]. This represents an approximately 100- to 1,000-fold difference in potency. The 2-chloro-6-fluorophenyl substitution on the styryl moiety of 338780-10-2 contributes to a moderate but measurable DHFR interaction, a binding mode that is structurally distinct from the classical 2,4-diaminopteridine and 2,4-diaminoquinazoline antifolate pharmacophores [2]. This moderate activity profile makes 338780-10-2 suitable as a starting scaffold for fragment-based or structure-guided optimization rather than as a potent inhibitor per se, while its 2,1-benzoxazole core offers synthetic handles for further derivatization that are absent in the 1,3-benzoxazole or classical antifolate series.
| Evidence Dimension | DHFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 μM) against murine L1210 leukemia DHFR |
| Comparator Or Baseline | Methotrexate: IC50 ≈ 10–100 nM against mammalian DHFR (literature baseline for clinical DHFR inhibitors) |
| Quantified Difference | Approximately 100- to 1,000-fold less potent than methotrexate |
| Conditions | In vitro enzyme inhibition assay; DHFR from murine L1210 leukemia cells; data curated in ChEMBL (CHEMBL668914, Assay ChEMBL_53887) |
Why This Matters
This moderate DHFR inhibitory activity is structurally linked to the unique 2,1-benzoxazole-3-styryl scaffold and distinguishes 338780-10-2 from classical antifolates, enabling its use as a probe for non-classical DHFR binding modes and as a synthetic starting point for scaffold-hopping medicinal chemistry programs.
- [1] BindingDB / ChEMBL. CHEMBL668914. Compound tested for inhibitory concentration against DHFR from murine L1210 leukemia cells. ChEMBL_53887 assay. IC50 = 10,000 nM. View Source
- [2] Schweitzer BI, Dicker AP, Bertino JR. Dihydrofolate reductase as a therapeutic target. FASEB Journal, 1990, 4(8), 2441–2452. Review establishing methotrexate IC50 benchmark range against mammalian DHFR. View Source
